molecular formula C16H16N2O B3167224 1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 918152-32-6

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B3167224
CAS RN: 918152-32-6
M. Wt: 252.31 g/mol
InChI Key: KHNYYRNEVZHTCZ-UHFFFAOYSA-N
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Description

3-Phenylpropanol is a compound with the formula C9H12O . It is also known by other names such as 3-phenylpropyl alcohol, 3-phenyl-n-propanol, and 1-propanol, 3-phenyl- . It is a clear colorless to light yellow liquid .


Synthesis Analysis

There are several laboratory methods for the synthesis of phenols, which might be similar to the synthesis of 3-Phenylpropanol. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . In addition, a study has shown that Escherichia coli can be engineered for de novo production of 3-phenylpropanol via a retrobiosynthesis approach .


Molecular Structure Analysis

The molecular structure of 3-Phenylpropanol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Amides, which might be structurally similar to the compound , undergo hydrolysis to yield carboxylic acids plus ammonia or an amine upon heating in either aqueous acid or aqueous base .


Physical And Chemical Properties Analysis

3-Phenylpropanol has a molecular weight of 136.1910 . It is a clear colorless to light yellow liquid . More detailed physical and chemical properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, enthalpy, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation can be found in the NIST/TRC Web Thermo Tables .

Mechanism of Action

Target of Action

The primary target of this compound is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates ion channels and receptors. It plays a significant role in many biological processes, including neural plasticity, pain perception, and cognitive functions .

Mode of Action

The compound acts as an indirect sympathomimetic . It induces the release of norepinephrine, which then activates adrenergic receptors . This interaction results in various physiological changes, depending on the specific type of adrenergic receptor activated .

Biochemical Pathways

The activation of adrenergic receptors triggers several biochemical pathways. For instance, the activation of β-adrenergic receptors stimulates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A, which phosphorylates various target proteins, leading to changes in their activity .

Pharmacokinetics

Similar compounds are known to undergo hepatic metabolism, primarily via the cyp2d6 enzyme . The metabolites are then excreted in the urine

Result of Action

The activation of adrenergic receptors by the compound can lead to various physiological effects, such as increased heart rate, bronchodilation, and decreased gastrointestinal motility . These effects depend on the specific type of adrenergic receptor activated and the tissue in which it is expressed .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target . Additionally, individual factors, such as the person’s age, health status, and genetic makeup, can influence the compound’s efficacy and the person’s response to the compound .

Safety and Hazards

3-Phenylpropyl isocyanate, a compound similar to 3-Phenylpropanol, can cause skin irritation and serious eye irritation. It may cause an allergic skin reaction and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(3-phenylpropyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-17-14-10-4-5-11-15(14)18(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNYYRNEVZHTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735122
Record name 1-(3-Phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

CAS RN

918152-32-6
Record name 1-(3-Phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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